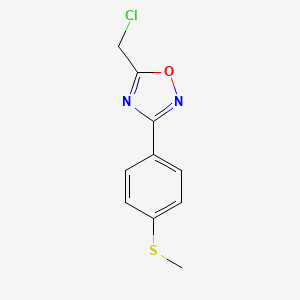

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKULKXAUPCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649656 | |

| Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845887-08-3 | |

| Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Methodological Guide to the Physicochemical Characterization of Novel Oxadiazole Derivatives: A Case Study of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—such as solubility, lipophilicity, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide presents a comprehensive framework for the systematic physicochemical characterization of novel compounds, using the target molecule 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole as a practical case study. Given the absence of extensive public data on this specific entity, this document serves as a roadmap for researchers, outlining the necessary predictive and experimental workflows required to build a robust data package from the ground up. We will detail the causality behind experimental choices, provide field-proven protocols, and emphasize the integration of predictive and empirical data to inform critical decisions in the drug development pipeline.

Introduction: Deconstructing the Target Molecule

The subject of our study, this compound, is a heterocyclic compound featuring several key functional groups that are predictive of its chemical behavior.

-

1,2,4-Oxadiazole Core: This five-membered heterocycle is a common bioisostere for ester and amide functionalities, often introduced to improve metabolic stability and cell permeability. The nitrogen atoms in the ring are weakly basic, suggesting a potential pKa.[1]

-

4-(methylthio)phenyl Group: The methylthio (or thiomethyl) group attached to the phenyl ring will influence lipophilicity. The sulfur atom is susceptible to oxidation, which is a critical consideration for metabolic stability.

-

5-(Chloromethyl) Group: This is a reactive alkyl chloride. While potentially useful as a synthetic handle or a reactive fragment for covalent binding, it also presents a significant liability for chemical stability and potential toxicity. Its presence necessitates rigorous stability and reactivity assessments.

A comprehensive characterization is therefore not just a data-gathering exercise; it is a risk-assessment strategy. The following sections outline a logical, tiered approach to this process, starting with zero prior experimental data.

Foundational Analysis: Structure and In Silico Prediction

Before any benchwork commences, a significant amount of information can be gleaned from the molecule's structure alone. This initial in silico assessment is invaluable for guiding experimental design and anticipating challenges.

Molecular Identity

-

Chemical Formula: C₁₀H₉ClN₂OS

-

Molecular Weight: 240.71 g/mol

-

Structure:

Predictive Physicochemical Profile

Quantitative Structure-Property Relationship (QSPR) models are essential tools for predicting a compound's behavior.[2] Using standard computational software (e.g., SwissADME, ChemAxon, MOE), we can generate a preliminary data sheet. This step is critical for anticipating analytical requirements, such as the need for specific solvents or buffer ranges.

Table 1: Predicted Physicochemical Properties of the Target Molecule

| Property | Predicted Value | Implication & Experimental Causality |

| logP (Lipophilicity) | 3.0 - 3.5 | Suggests moderate to high lipophilicity and likely low aqueous solubility. The experimental logP determination will be crucial for assessing membrane permeability. |

| Aqueous Solubility (logS) | -3.5 to -4.5 | Predicts poor solubility (<100 µg/mL). This informs the need for a sensitive analytical method (e.g., LC-MS) for solubility assays and highlights potential formulation challenges. |

| pKa (Most Basic) | 1.5 - 2.5 | The oxadiazole nitrogens are predicted to be very weakly basic. This implies the molecule will be neutral across the entire physiological pH range, simplifying logD analysis (logD ≈ logP). |

| Polar Surface Area (PSA) | ~55 Ų | A moderate PSA, generally associated with good cell permeability. |

| Rotatable Bonds | 3 | Low conformational flexibility, which can be favorable for binding affinity. |

This predictive foundation allows for the intelligent design of subsequent experiments, ensuring that analytical methods are tailored to the expected properties of the molecule.

Experimental Workflows for Core Physicochemical Profiling

Empirical data is the cornerstone of any drug development program. The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters.

Workflow for Initial Characterization

The overall process follows a logical sequence from prediction to comprehensive experimental analysis.

Aqueous Solubility Determination

Causality: Solubility is a master variable that impacts everything from assay performance to in vivo absorption. A compound must be in solution to be active. Given the predicted low solubility, a thermodynamic shake-flask method is chosen for accuracy, adhering to the principles of OECD Guideline 105.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: Add an excess of the solid compound (or a small aliquot of the DMSO stock, ensuring final DMSO <1%) to a known volume of PBS (e.g., 1 mg in 1 mL).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Analysis: Carefully collect a supernatant sample, ensuring no solid is disturbed. Quantify the concentration of the dissolved compound using a validated, sensitive analytical method like HPLC-UV or LC-MS.

-

Validation: The presence of solid material at the end of the experiment is a mandatory visual check to confirm that the initial amount was in excess of its solubility.

Lipophilicity (logP) Determination

Causality: Lipophilicity, the partitioning of a molecule between an oily and an aqueous phase, is a primary predictor of membrane permeability and metabolic clearance. The octanol-water partition coefficient (logP) is the industry standard. The shake-flask method, though labor-intensive, remains the "gold standard" for its accuracy.[4][5]

Experimental Protocol: Shake-Flask logP Determination

-

Phase Preparation: Pre-saturate n-octanol with aqueous buffer (pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight. This step is crucial to prevent volume shifts during the experiment.

-

Compound Addition: Prepare a solution of the test compound in the pre-saturated n-octanol at a concentration not exceeding 0.1 M or 70% of its solubility in that phase.

-

Partitioning: Add a defined volume of the octanol-compound solution to a defined volume of the pre-saturated buffer in a glass vial (e.g., 1:1 or other known volume ratio).

-

Equilibration: Shake the vial for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two immiscible layers.

-

Quantification: Sample each phase and determine the compound's concentration using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log₁₀(Concentration in Octanol / Concentration in Aqueous).

Ionization Constant (pKa) Determination

Causality: A molecule's ionization state at different physiological pH values dramatically affects its solubility, permeability, and target binding. While our target is predicted to be a very weak base, experimental verification is mandatory. UV-Vis spectrophotometry is a rapid and reliable method for compounds with a chromophore near the ionizable center.[6][7]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small, fixed amount of the stock solution to each buffer in a 96-well UV-transparent plate.

-

Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for the compound in each buffer.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. This change corresponds to the shift in equilibrium between the protonated and deprotonated species.

-

pKa Calculation: Plot absorbance at these key wavelengths against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[8] If no significant spectral shift is observed, it confirms the absence of a pKa within the tested range, which is valuable information in itself.

Stability and Solid-State Characterization

Causality: The presence of the chloromethyl group is a major stability red flag. Early assessment of chemical stability is critical to avoid investing resources in a labile compound. Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[9]

Protocol Outline: Chemical Stability Assessment

-

Media Preparation: Prepare solutions representing different environments: acidic (pH 1.2 buffer), neutral (pH 7.4 buffer), basic (pH 9.0 buffer), and a solution containing a biological nucleophile like glutathione (GSH) to test for reactivity.

-

Incubation: Add the compound (from a non-interfering stock solvent like acetonitrile) to each medium and incubate at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: Remove aliquots at various time points (e.g., 0, 1, 4, 24 hours).

-

Analysis: Quench the reaction (e.g., with cold acetonitrile) and analyze the samples by LC-MS to quantify the percentage of the parent compound remaining.

-

Reporting: Report the results as the half-life (t₁/₂) of the compound in each condition. A short half-life, particularly in buffer or in the presence of GSH, would indicate inherent instability due to the chloromethyl group.

Solid-State Analysis: Techniques like Differential Scanning Calorimetry (DSC) should be used to determine the melting point and assess the purity of the synthetic batch. A sharp melting peak is indicative of high purity. X-Ray Powder Diffraction (XRPD) can be employed to determine if the material is crystalline or amorphous, which has profound implications for solubility and stability.

Conclusion: Synthesizing a Go/No-Go Profile

The culmination of this work is a comprehensive data package that provides a holistic view of the molecule's drug-like potential.

Table 2: Target Physicochemical Profile for this compound

| Parameter | Method | Target Value/Result | Implication for Drug Development |

| Solubility (pH 7.4) | Thermodynamic Shake-Flask | > 50 µM | Determines if the compound is suitable for biological assays and informs formulation strategy. |

| Lipophilicity (logP) | Octanol-Water Shake-Flask | 2.0 - 3.0 | Balances permeability with solubility; high logP can lead to metabolic liability and non-specific binding. |

| pKa | UV-Vis Spectrophotometry | No pKa 2-12 | Confirms the compound is a neutral molecule, simplifying ADME interpretation. |

| Chemical Stability (t½) | LC-MS Quantification | > 24 hours in pH 7.4 buffer | Essential for viability. Instability indicates a need for structural modification (e.g., replacing -CH₂Cl). |

| Plasma Stability (t½) | LC-MS Quantification | > 2 hours | Indicates resistance to enzymatic degradation in plasma. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Report Value (°C) | Indicator of purity and solid-state packing. |

By systematically applying the predictive and experimental workflows outlined in this guide, a research team can efficiently and robustly characterize a novel chemical entity like this compound. This approach ensures that decisions are data-driven, resources are spent wisely, and only the most promising candidates with a well-understood physicochemical profile are advanced toward clinical development.

References

-

Wang, P.-L., Zeng, H.-S., Wang, H.-B., & Wu, W.-Y. (2007). 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E Structure Reports Online, 63(1), o223–o224. [Link]

-

Zeng, H.-S., Wang, H.-B., Kang, S.-S., & Li, H.-L. (2007). 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E Structure Reports Online, 63(12), o4746. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. PubChem Compound Database. [Link]

-

Chem-Space. (n.d.). 5-CHLOROMETHYL-3-(4-FLUORO-PHENYL)-[10][11]OXADIAZOLE. [Link]

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. PubChem Compound Database. [Link]

-

Box, K., Comer, J., & Pop, I. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(11), 809-813. [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11333-11342. [Link]

-

ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Ramos, J. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

QualityHub. (2022). How to Set Up a Drug Stability Testing Program for Pharmaceuticals. [Link]

-

OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

PharmaTalks. (2024). Stability Testing for Pharmaceutical Products | Complete Guide. YouTube. [Link]

-

OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Discovery and Development. [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

Pharmacalc. (2025). 5 Easy Methods to Calculate pKa. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. books.rsc.org [books.rsc.org]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hi-tec.tripod.com [hi-tec.tripod.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. labsolu.ca [labsolu.ca]

- 11. Sci-Hub. 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole / Acta Crystallographica Section E Structure Reports Online, 2007 [sci-hub.se]

An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring that researchers can replicate the procedure with a thorough understanding of the reaction dynamics. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] This guide focuses on a robust and well-documented synthetic strategy proceeding through a key amidoxime intermediate.

Synthetic Strategy and Retrosynthetic Analysis

The most reliable and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a dehydrative cyclization.[3] Our strategy leverages this approach.

The target molecule is disconnected into two primary synthons:

-

N'-hydroxy-4-(methylthio)benzimidamide: This amidoxime provides the C3-substituted aryl moiety of the oxadiazole. It is accessible from the corresponding nitrile, 4-(methylthio)benzonitrile.

-

Chloroacetyl Chloride: This acyl chloride serves as the source for the C5-chloromethyl group and facilitates the ring closure.

This two-part strategy allows for the controlled and high-yield construction of the heterocyclic core.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: N'-hydroxy-4-(methylthio)benzimidamide

The cornerstone of this synthesis is the preparation of the amidoxime intermediate. This is achieved through the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 4-(methylthio)benzonitrile.[4][5]

2.1. Principle and Mechanism The reaction is typically performed in an aqueous alcoholic solvent with a base, such as sodium carbonate or potassium hydroxide, to generate the free hydroxylamine nucleophile from its hydrochloride salt. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group, leading to the formation of the amidoxime product after proton transfer.

2.2. Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)benzonitrile (10.0 g, 67.0 mmol), hydroxylamine hydrochloride (7.0 g, 100.5 mmol), and ethanol (100 mL).

-

Base Addition: While stirring, add a solution of sodium carbonate (10.7 g, 100.5 mmol) in water (50 mL) portion-wise to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield N'-hydroxy-4-(methylthio)benzimidamide as a white crystalline solid. Further purification is typically not necessary if the product is used directly in the next step.

2.3. Expected Yield and Characterization

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% |

| Melting Point | ~125-128 °C |

| ¹H NMR (DMSO-d₆) | δ ~2.45 (s, 3H, -SCH₃), 5.70 (s, 2H, -NH₂), 7.20 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 9.50 (s, 1H, -OH) |

| Mass Spec (ESI+) | m/z = 183.06 [M+H]⁺ |

Final Synthesis: Acylation and Cyclization

The final step involves the reaction of the amidoxime intermediate with chloroacetyl chloride, which undergoes a two-stage transformation: an initial O-acylation followed by a thermally induced intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[6][7][8] While one-pot procedures exist, a two-step approach involving the isolation of the O-acylated intermediate often provides a cleaner reaction profile and a higher purity final product.

3.1. Principle and Mechanism The hydroxyl group of the amidoxime acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during this acylation. The resulting O-acylamidoxime intermediate is then heated in a high-boiling solvent like toluene. The thermal energy promotes an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.

3.2. Detailed Experimental Protocol

Step A: O-Acylation

-

Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve N'-hydroxy-4-(methylthio)benzimidamide (10.0 g, 54.9 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (8.4 mL, 60.4 mmol) dropwise to the stirred solution.

-

Acylating Agent Addition: Add a solution of chloroacetyl chloride (4.8 mL, 60.4 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(2-chloroacetyl)-N'-hydroxy-4-(methylthio)benzimidamide.

Step B: Cyclodehydration

-

Setup: Transfer the crude O-acylated intermediate directly into a 250 mL round-bottom flask. Add toluene (120 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

-

Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as an oily or solid residue.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.

3.3. Expected Yield and Characterization

| Parameter | Expected Value |

| Appearance | White or pale yellow solid |

| Yield (overall) | 65-75% over two steps |

| ¹H NMR (CDCl₃) | δ ~2.55 (s, 3H, -SCH₃), 4.80 (s, 2H, -CH₂Cl), 7.30 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~15.5, 36.0, 125.5, 127.0, 143.0, 168.0, 175.0 |

| Mass Spec (ESI+) | m/z = 241.02 [M+H]⁺ for ³⁵Cl isotope |

Safety and Handling Precautions

-

Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood. Use appropriate gloves, lab coat, and full-face protection.

-

Triethylamine: Flammable liquid with a strong odor. Work in a fume hood.

-

Solvents: Dichloromethane and toluene are volatile and have associated health risks. Handle in a fume hood and avoid inhalation.

Overall Synthesis Workflow

The following diagram provides a comprehensive overview of the entire synthetic pathway, from commercially available starting materials to the final target compound.

Caption: Complete workflow for the synthesis of the target oxadiazole.

References

-

Abbate, F., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications . European Journal of Medicinal Chemistry.

-

Benchchem (n.d.). 4-(Methylthio)benzaldoxime . Benchchem.com.

-

Pinga, K., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride . Journal of Chemical Sciences.

-

Wang, L., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant . Organic & Biomolecular Chemistry.

-

Parker, P. D., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes . Synthesis.

-

ResearchGate (n.d.). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions . ResearchGate.

-

Pa-chón, D., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates . Bioconjugate Chemistry.

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications . Organic Preparations and Procedures International.

-

Kaur, R., et al. (2021). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review . Synthetic Communications.

-

Wikipedia (n.d.). Oxime . Wikipedia.

-

Göksu, S., et al. (1998). The Reaction of Amidoximes with Chloroacetyl Chloride . Phosphorus, Sulfur, and Silicon and the Related Elements.

-

ChemicalBook (n.d.). 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis . ChemicalBook.com.

-

ResearchGate (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles . ResearchGate.

-

Wikipedia (n.d.). Benzaldehyde oxime . Wikipedia.

-

PrepChem (n.d.). Synthesis of 4-methylbenzaldoxime . PrepChem.com.

-

Wu, C., et al. (2019). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones . RSC Advances.

-

Chemistry Steps (n.d.). Aldehydes to Amides . Chemistry Steps.

-

Wang, C., et al. (2005). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water . Molecules.

-

Kumar, D., et al. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxic activity . Current Chemistry Letters.

-

Vinaya, K., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . Pharmaceuticals.

-

Kumar, A., et al. (2011). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review . International Journal of Pharmaceutical Sciences and Drug Research.

-

Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-oxadiazoles . Organic-chemistry.org.

-

de Cássia, R., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines . Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Analysis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole: A Guide for Researchers

Introduction

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide functionalities, which enhances metabolic stability in potential drug candidates.[1][2] The specific compound, 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole, combines this privileged heterocycle with a reactive chloromethyl group, a precursor for further synthetic modifications, and a 4-(methylthio)phenyl moiety, a feature present in various biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics. This technical guide provides a detailed exposition of the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive framework for researchers synthesizing and characterizing this and related molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following molecular structure and atom numbering scheme will be utilized.

Caption: Molecular structure and atom numbering for spectral assignments.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,2,4-oxadiazole derivatives is characterized by fragmentation of the heterocyclic ring.[3] The fragmentation pattern of this compound is anticipated to be influenced by the stability of the resulting fragments, with the aromatic thioether and the chloromethyl group also directing cleavage pathways.

Predicted Fragmentation Pathway:

The primary fragmentation is expected to be the cleavage of the 1,2,4-oxadiazole ring. The molecular ion peak [M]⁺ should be observable. Subsequent fragmentation could proceed through several pathways as illustrated below. The presence of chlorine would lead to characteristic isotopic patterns for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Key Fragments:

-

Molecular Ion ([M]⁺, m/z 240/242): The presence of a prominent molecular ion peak with its corresponding M+2 isotope peak is expected, confirming the molecular weight and the presence of one chlorine atom.

-

Loss of Chloromethyl Radical ([M - CH₂Cl]⁺, m/z 191): Cleavage of the C5-C6 bond would result in the loss of a chloromethyl radical, leading to a stable fragment at m/z 191.

-

Ring Cleavage ([C₈H₇NS]⁺, m/z 147): A characteristic fragmentation of 1,2,4-oxadiazoles involves the cleavage of the N1-O2 and C3-N4 bonds.[3] This would lead to the formation of the 4-(methylthio)benzonitrile cation.

-

Loss of Cyanide ([C₇H₇S]⁺, m/z 123): Subsequent loss of a cyanide radical from the m/z 147 fragment would yield the 4-(methylthio)phenyl cation.

-

Loss of Methylthio Radical ([M - SCH₃]⁺, m/z 193/195): Fragmentation of aromatic thioethers can involve the loss of the methylthio radical, which would result in a fragment ion showing the characteristic chlorine isotope pattern.[4]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic (C-H) | Medium |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and CH₃) | Medium |

| ~1610, ~1500 | C=C stretch | Aromatic Ring | Medium |

| ~1620 | C=N stretch | 1,2,4-Oxadiazole ring | Medium |

| 1250 - 1000 | C-O-C stretch | 1,2,4-Oxadiazole ring | Strong |

| 860 - 800 | C-H out-of-plane bend | 1,4-disubstituted aromatic ring | Strong |

| 750 - 650 | C-Cl stretch | Chloromethyl group | Strong |

Interpretation of the IR Spectrum:

-

Aromatic Region: The presence of the 4-(methylthio)phenyl group will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations between 1600-1450 cm⁻¹.[5][6][7] A strong band in the 860-800 cm⁻¹ region is indicative of 1,4-disubstitution on the benzene ring.[1][8]

-

1,2,4-Oxadiazole Ring: The C=N stretching vibration of the oxadiazole ring is expected around 1620 cm⁻¹.[9] Strong absorptions in the 1250-1000 cm⁻¹ range can be attributed to the C-O-C stretching vibrations within the heterocyclic ring.[9]

-

Aliphatic and Chloromethyl Groups: The methyl and methylene groups will show C-H stretching absorptions in the 2950-2850 cm⁻¹ region. A strong band in the 750-650 cm⁻¹ range is characteristic of the C-Cl stretching vibration of the chloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of the title compound. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures and established substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic, chloromethyl, and methylthio protons.

Predicted ¹H NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet | 2H | H-8' |

| ~7.3 - 7.5 | Doublet | 2H | H-9' |

| ~4.8 - 5.0 | Singlet | 2H | H-6 |

| ~2.5 - 2.7 | Singlet | 3H | H-13' |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-8' and H-9'): The 4-(methylthio)phenyl group will exhibit a typical AA'BB' system, appearing as two doublets. The protons ortho to the oxadiazole ring (H-8') will be deshielded and appear downfield compared to the protons ortho to the electron-donating methylthio group (H-9'). The expected coupling constant between these adjacent protons is typically in the range of 8-9 Hz.

-

Chloromethyl Protons (H-6): The methylene protons of the chloromethyl group are adjacent to the electronegative chlorine atom and the oxadiazole ring, leading to a significant downfield shift, expected to be a singlet around 4.8-5.0 ppm.

-

Methylthio Protons (H-13'): The methyl protons of the methylthio group will appear as a sharp singlet in the upfield region, typically around 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 178 | C-5 |

| ~165 - 168 | C-3 |

| ~142 - 145 | C-10' |

| ~128 - 130 | C-8' |

| ~126 - 128 | C-9' |

| ~120 - 123 | C-7' |

| ~40 - 43 | C-6 |

| ~14 - 16 | C-13' |

Interpretation of the ¹³C NMR Spectrum:

-

Oxadiazole Carbons (C-3 and C-5): The two carbons of the 1,2,4-oxadiazole ring are significantly deshielded and will appear at the downfield end of the spectrum. Based on data for similar substituted 1,2,4-oxadiazoles, C-5 is expected to be further downfield than C-3.[10][11]

-

Aromatic Carbons (C-7' to C-12'): The aromatic carbons will appear in the typical range of 120-145 ppm. The carbon attached to the sulfur atom (C-10') will be deshielded. The ipso-carbon attached to the oxadiazole ring (C-7') will have a chemical shift influenced by the heterocycle. The signals for C-8' and C-9' will be distinct due to the different substituents at the 1' and 4' positions.

-

Chloromethyl Carbon (C-6): The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine atom, appearing in the range of 40-43 ppm.

-

Methylthio Carbon (C-13'): The methyl carbon of the methylthio group is expected to be the most upfield signal, appearing around 14-16 ppm.

Experimental Protocol: Synthesis

A plausible synthetic route to this compound involves the reaction of 4-(methylthio)benzamidoxime with chloroacetyl chloride, followed by cyclization.[2][12]

Step 1: Synthesis of 4-(methylthio)benzamidoxime

-

Dissolve 4-(methylthio)benzonitrile in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and precipitate the product by adding water.

-

Filter, wash with water, and dry the resulting 4-(methylthio)benzamidoxime.

Step 2: Synthesis of this compound

-

Dissolve 4-(methylthio)benzamidoxime in a suitable solvent (e.g., pyridine or dioxane).

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and then heat to reflux to effect cyclization.

-

After completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Purify the product by recrystallization or column chromatography.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The expected MS, IR, and NMR data, along with their detailed interpretations, serve as a valuable reference for researchers engaged in the synthesis and characterization of this and structurally related compounds. The provided synthetic protocol offers a practical starting point for its preparation. Adherence to rigorous spectroscopic analysis is crucial for confirming the identity and purity of novel compounds, a critical step in the drug discovery and development pipeline.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry Student. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (2008). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Retrieved from [Link]

-

Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. Retrieved from [Link]

-

SciSpace. (1987). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Taylor & Francis Online. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 9. journalspub.com [journalspub.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Biological Activity Screening of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Foreword: The Rationale for Screening a Novel 1,2,4-Oxadiazole Derivative

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention from medicinal chemists. Its value lies not only in its diverse pharmacological activities but also in its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability.[1][2] Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4]

The specific compound, 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole, presents a compelling case for a comprehensive biological activity screening. The presence of a reactive chloromethyl group at the 5-position offers a potential site for covalent interaction with biological targets, while the 3-aryl substitution with a methylthio group can influence its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed framework for the systematic in vitro evaluation of this compound, outlining a logical progression of assays to elucidate its potential therapeutic value. Our approach is grounded in established, robust methodologies designed to yield clear, reproducible data for anticancer, antimicrobial, and anti-inflammatory activities.

Part 1: Anticancer Activity Screening

The initial and most critical step in evaluating a novel compound for anticancer potential is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity. The MTT assay is a widely adopted, reliable, and efficient colorimetric method for this purpose.[5][6]

Principle of the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[5][6][7] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5] By dissolving the formazan crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 540-590 nm).[5] A decrease in signal indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.

Experimental Workflow: MTT Assay

Caption: Workflow for a fluorometric COX-2 inhibitor assay.

Detailed Protocol: COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Assay Genie).

[8]1. Reagent Preparation and Plate Setup:

- Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions.

- In a 96-well white opaque plate, add reagents for different wells:

- Enzyme Control (EC): 10 µL of Assay Buffer.

- Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib). [8] * Sample (S): 10 µL of the test compound at various concentrations.

- Reconstitute the human recombinant COX-2 enzyme and add the appropriate volume to all wells except a "no-enzyme" background control.

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing Assay Buffer and COX Probe. Add 80 µL of this mix to each well.

-

Prepare the Arachidonic Acid substrate solution.

-

Using a multi-channel pipette, initiate the reaction by adding 10 µL of the diluted Arachidonic Acid to all wells simultaneously. * Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

-

[8]3. Data Analysis:

- Calculate the rate of reaction for each well by choosing two points in the linear range of the kinetic plot.

- The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

- Plot the percent inhibition against the compound concentration to determine the IC50 value.

Data Presentation

| Compound Concentration | % COX-2 Inhibition |

| 1 µM | [Experimental Value] |

| 10 µM | [Experimental Value] |

| 50 µM | [Experimental Value] |

| 100 µM | [Experimental Value] |

| IC50 (µM) | [Calculated Value] |

| Celecoxib IC50 (µM) (Ref.) | ~0.45 |

Conclusion

This technical guide outlines a strategic and efficient approach to the primary biological activity screening of this compound. By systematically employing validated in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can generate a robust preliminary profile of the compound's biological effects. Positive results, or "hits," from this initial screen would justify progression to more complex secondary assays, such as mechanism of action studies, in vivo efficacy models, and ADME/Tox profiling, which are essential steps in the drug discovery and development pipeline.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Janero, D. R. (1990). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free Radical Biology and Medicine, 9(6), 515–540. [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 20, 2026, from [Link]

-

Gudipati, R., Anreddy, N., & P, S. (2017). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 11(1), 5. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 20, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 20, 2026, from [Link]

-

Kumar, D., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 98(10), 100154. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6969. [Link]

-

Street, L. J., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 35(16), 2904–2914. [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 20, 2026, from [Link]

-

Senczyk, D., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(6), 1393. [Link]

-

ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved January 20, 2026, from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved January 20, 2026, from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 20, 2026, from [Link]

-

Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved January 20, 2026, from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 20, 2026, from [Link]

-

MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved January 20, 2026, from [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved January 20, 2026, from [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved January 20, 2026, from [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anti-cancer drugs, 16(3), 223–228. [Link]

-

WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 20, 2026, from [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved January 20, 2026, from [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clyte.tech [clyte.tech]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole Derivatives

Introduction: The Emergence of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole Derivatives in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad range of biological activities. This versatile scaffold serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Within this class, derivatives featuring a 3-(4-(methylthio)phenyl) substituent are emerging as a promising chemotype with multifaceted therapeutic potential. The incorporation of the methylthio-phenyl group at the 3-position of the 1,2,4-oxadiazole core appears to be a key determinant for their biological activity, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of these specific derivatives, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: A Dual Focus on Anticancer and Anti-inflammatory Pathways

The primary therapeutic value of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives, as suggested by studies on structurally related compounds, lies in their ability to modulate key cellular pathways implicated in cancer and inflammation. While direct research on this specific scaffold is still maturing, the available evidence points towards two principal mechanisms: the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of the pro-inflammatory NF-κB signaling pathway.

Anticancer Activity: Inducing Programmed Cell Death and Halting Proliferation

The anticancer potential of 1,2,4-oxadiazole derivatives is a significant area of investigation. The mechanism is believed to be multifactorial, primarily converging on the induction of apoptosis and the disruption of the cell cycle.

1. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways. For 1,2,4-oxadiazole derivatives, the induction of apoptosis is a key facet of their anticancer activity. While specific data for the 3-(4-(methylthio)phenyl) derivatives are limited, related compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process, and changes in mitochondrial membrane potential.

2. Cell Cycle Arrest:

Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from dividing. Studies on various 1,3,4-oxadiazole derivatives have demonstrated their ability to induce cell cycle arrest, particularly at the G0/G1 phase.[1] This suggests that the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole scaffold may also interfere with the proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs) and their associated cyclins.

The following diagram illustrates the proposed mechanism of anticancer action:

Caption: Proposed anticancer mechanism of action.

Quantitative Data on Anticancer Activity of Related Oxadiazole Derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung Carcinoma) | <0.14 | [1] |

| 4f | A549 (Lung Carcinoma) | 1.59 - 7.48 | [1] |

| 4i | A549 (Lung Carcinoma) | 1.59 - 7.48 | [1] |

| 4k | A549 (Lung Carcinoma) | 1.59 - 7.48 | [1] |

| 4l | A549 (Lung Carcinoma) | 1.59 - 7.48 | [1] |

| 4g | C6 (Rat Glioma) | 8.16 | [1] |

| 4h | C6 (Rat Glioma) | 13.04 | [1] |

| Compound 33 | MCF-7 (Breast Cancer) | 0.34 ± 0.025 | [2] |

| Compound 37 | HepG2 (Liver Cancer) | 0.7 ± 0.2 | [2] |

| Compounds 8 & 9 | HepG2 (Liver Cancer) | 0.8 - 1.2 | [2] |

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives to inhibit the NF-κB signaling pathway.[3] This inhibition is thought to occur through the prevention of IκB phosphorylation and subsequent degradation, thereby blocking the nuclear translocation of NF-κB. By suppressing this central inflammatory pathway, these compounds can reduce the production of inflammatory mediators.

The following diagram illustrates the proposed anti-inflammatory mechanism of action:

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocols for Biological Evaluation

To validate the proposed mechanisms of action, a series of well-established in vitro and in vivo assays are employed. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Step 1: Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Step 2: Compound Treatment: Treat the cells with various concentrations of the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Step 3: MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Step 1: Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

-

Step 2: Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Step 3: Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Step 5: Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay by Annexin V-FITC/PI Staining:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Step 1: Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

-

Step 2: Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Step 3: Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Step 4: Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vitro Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages:

This assay measures the production of nitric oxide, a key inflammatory mediator.

-

Step 1: Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Step 2: Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Step 3: Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Step 4: Absorbance Measurement: Measure the absorbance at 540 nm.

-

Step 5: Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

2. NF-κB Nuclear Translocation by Immunofluorescence:

This method visualizes the movement of NF-κB from the cytoplasm to the nucleus.

-

Step 1: Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips and treat with the test compound followed by LPS stimulation.

-

Step 2: Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Step 3: Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

-

Step 4: Nuclear Staining and Imaging: Stain the nuclei with DAPI and visualize the cells using a fluorescence microscope.

-

Step 5: Analysis: Observe the localization of the p65 subunit. In untreated stimulated cells, p65 will be predominantly in the nucleus, while effective inhibitors will retain p65 in the cytoplasm.

In Vivo Anti-inflammatory Activity Assessment

1. Carrageenan-Induced Rat Paw Edema:

This is a classic in vivo model for evaluating acute inflammation.[4]

-

Step 1: Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Step 2: Compound Administration: Administer the test compounds orally at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Step 3: Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Step 4: Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Step 5: Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives is yet to be fully elucidated, general trends for the broader 1,2,4-oxadiazole class can provide valuable guidance for future drug design. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic rings.

For anticancer activity, the presence of electron-withdrawing groups on the phenyl rings often enhances potency. In the case of anti-inflammatory activity, the specific substitution pattern can influence the compound's ability to interact with key residues in the binding pockets of target proteins within the NF-κB pathway. The methylthio group at the para-position of the 3-phenyl ring is a key feature of the scaffold and is likely to play a significant role in its biological activity, potentially through hydrophobic interactions or by influencing the electronic properties of the molecule. Further studies involving systematic modifications of this scaffold are necessary to establish a clear SAR.

Conclusion and Future Directions

The 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. The proposed mechanisms of action, centered on the induction of apoptosis and cell cycle arrest in cancer and the inhibition of the NF-κB signaling pathway in inflammation, are supported by evidence from structurally related compounds.

Future research should focus on the synthesis and biological evaluation of a focused library of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives to establish a definitive structure-activity relationship. Elucidating the specific molecular targets and conducting in vivo efficacy and safety studies will be crucial steps in advancing these promising compounds towards clinical development. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 2021. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 2022. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 2021. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate, 2020. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed, 2020. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 2021. [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate, 2020. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research, 2016. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4- OXADIAZOLE DERIVATIVES: DERIVED FROM IBUPROFEN. World Journal of Pharmaceutical and Medical Research, 2018. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 2018. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Evaluation of 1,2,4-Oxadiazoles Combined with Thiosemicarbazide and 1,3,4-Oxadiazole Moieties. ResearchGate, 2009. [Link]

-

Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines. Photochemical & Photobiological Sciences, 2004. [Link]

-

Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. ResearchGate, 2017. [Link]

-

A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica, 2023. [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS One, 2014. [Link]

-

Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. Letters in Drug Design & Discovery, 2013. [Link]

-

Discovery of 1,3,4-oxadiazole derivatives as potential antitumor agents inhibiting the programmed cell death-1/programmed cell death-ligand 1 interaction. Bioorganic & Medicinal Chemistry, 2021. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 2013. [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Pharmacy Research, 2014. [Link]

-

Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 2023. [Link]

-

(PDF) Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. ResearchGate, 2023. [Link]

Sources

- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

in silico docking studies for 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to In Silico Docking of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on this compound. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amides and esters.[1] Derivatives have shown significant therapeutic potential, including anticancer and anti-inflammatory activities.[2] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a macromolecular target.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical protocols with the causal logic behind critical experimental choices. We will detail a complete workflow, from target selection and validation to ligand preparation, docking simulation, and rigorous post-docking analysis, ensuring a reproducible and scientifically sound investigation.

Foundational Principles: The 'Why' of In Silico Docking

Before executing a protocol, it is critical to understand the strategic value of each stage. Molecular docking simulates the interaction between a ligand (the small molecule) and a receptor (the protein target) at an atomic level.[5] The primary goals are to predict the bound conformation, or "pose," of the ligand and to estimate its binding affinity, often represented by a docking score.[3] A lower (more negative) binding energy value typically indicates a higher binding affinity.[6]

However, a docking score is not an absolute measure of binding free energy but a valuable metric for ranking and prioritizing compounds for further experimental validation.[7] The true power of docking lies in its ability to rapidly screen virtual libraries and generate testable hypotheses about molecular recognition, thereby accelerating the drug discovery pipeline.[3][8] This guide emphasizes a self-validating workflow, where confidence in the results for our novel compound is built upon the successful replication of known experimental data.

Target Selection: A Rationale-Driven Approach

The success of any docking study hinges on the selection of a biologically relevant and high-quality protein target.[9] The 1,2,4-oxadiazole moiety has been identified in compounds targeting a range of diseases.[2][10][11] Notably, derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression is implicated in various cancers, including lung and breast cancer.[12] Therefore, the EGFR kinase domain presents a compelling and well-validated target for this study.

Chosen Target: Human EGFR Kinase Domain PDB ID: 1M17 Rationale: This crystal structure from the Protein Data Bank (PDB) contains the EGFR kinase domain in complex with a known inhibitor, Erlotinib. The presence of a co-crystallized ligand is invaluable, as it provides a clear definition of the active site and allows us to perform a crucial validation step known as "redocking."

The In Silico Docking Workflow

This section details the comprehensive, step-by-step protocol for the docking study. The workflow is designed to be logical and self-validating.

Caption: A flowchart of the self-validating in silico molecular docking protocol.

Phase 1: Preparation of Molecular Resources

The quality of input files directly determines the quality of the docking results.[9] This phase involves preparing both the ligand and the receptor.

Protocol 1: Ligand Preparation

-

Structure Generation:

-

The 2D structure of this compound is first drawn using chemical sketch software (e.g., ChemDraw, MarvinSketch) or obtained from its SMILES string (CSc1ccc(cc1)c2nc(CCl)on2).

-

Convert the 2D structure to a 3D structure.

-

-

Energy Minimization:

-

The initial 3D conformation is unlikely to be the lowest energy state. Therefore, it's crucial to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures correct bond lengths, angles, and a sterically favorable conformation.[13]

-

Causality: Using an unminimized, high-energy ligand conformation can lead to inaccurate docking scores and physically unrealistic binding poses.

-

-

File Format Conversion:

-

Save the minimized ligand structure in a docking-compatible format, such as .pdbqt for AutoDock Vina, which includes atomic charges and atom type definitions. Tools like Open Babel or AutoDock Tools can be used for this conversion.

-

-

Control Ligand:

-

Extract the co-crystallized ligand (Erlotinib) from the 1M17.pdb file and save it as a separate file. Process it using the same steps (adding hydrogens, assigning charges) to prepare it for redocking.

-

Protocol 2: Receptor Preparation

-

Obtain Structure: Download the crystal structure 1M17 from the RCSB Protein Data Bank.[14]

-

Clean the Structure:

-

The raw PDB file often contains non-essential molecules. Remove water molecules, co-factors not essential for binding, and any additional protein chains if the biological unit is a monomer.[13][15]

-

Causality: Water molecules in the binding site can interfere with docking unless a specific algorithm designed to handle them is used.[7] Removing them simplifies the system and is a standard practice for many docking programs.

-

-

Address Structural Issues: Check for and repair any missing residues or atoms using tools like Chimera or Maestro.

-

Protonation: Add polar hydrogens to the protein structure. The protonation state of residues like Histidine, Aspartate, and Glutamate at physiological pH is critical for forming correct hydrogen bonds.

-

Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges) to the protein atoms.

-

File Format Conversion: Save the prepared receptor structure in the .pdbqt format for compatibility with AutoDock Vina.

Phase 2: Protocol Validation via Redocking

This is the cornerstone of a trustworthy docking study. We validate our docking parameters by testing if they can reproduce the experimentally observed binding mode of the co-crystallized ligand.

Protocol 3: Redocking and Validation

-

Define the Binding Site:

-

The binding site is defined by a "grid box"—a three-dimensional cube centered on the active site. For redocking, center the grid box on the co-crystallized Erlotinib.

-

The size of the box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom, typically with a 3-6 Å buffer around the ligand.[9]

-

-

Execute Redocking:

-

Run a docking simulation using the prepared Erlotinib as the ligand and the prepared 1M17 receptor, using the grid box defined above. Software like AutoDock Vina is highly effective for this.[14]

-

-

Calculate RMSD:

-